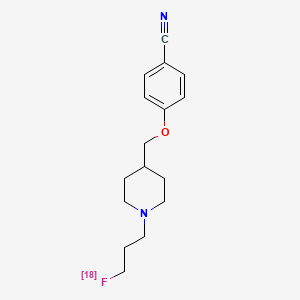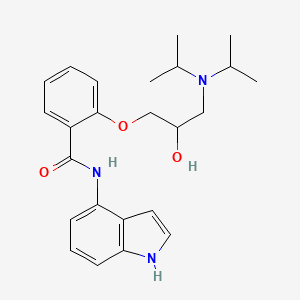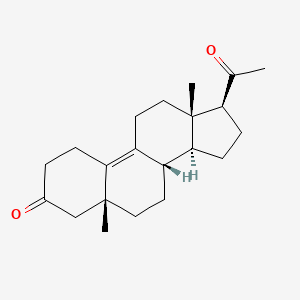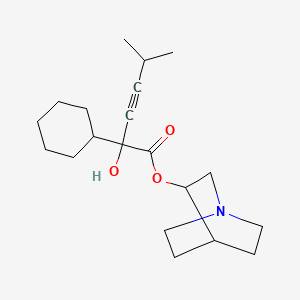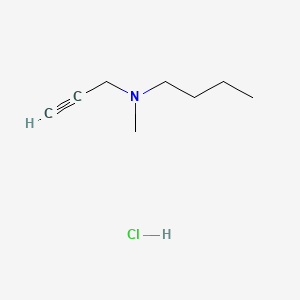
1-Butanamine, N-methyl-N-2-propynyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N-methyl-N-2-propynyl-, hydrochloride: is a chemical compound with a unique structure that includes a butanamine backbone, a methyl group, and a propynyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanamine, N-methyl-N-2-propynyl-, hydrochloride can be synthesized through a series of chemical reactions. One common method involves the alkylation of 1-butanamine with propargyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butanamine, N-methyl-N-2-propynyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Simpler amines and hydrocarbons.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
1-Butanamine, N-methyl-N-2-propynyl-, hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-methyl-N-2-propynyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-Butanamine, N-methyl-
- 1-Butanamine, N-propyl-
- 1-Butanamine, N-ethyl-
Comparison: 1-Butanamine, N-methyl-N-2-propynyl-, hydrochloride is unique due to the presence of both a methyl and a propynyl group, which confer distinct chemical properties compared to its analogs. These structural differences can lead to variations in reactivity, solubility, and biological activity, making this compound particularly valuable for specific research applications.
Properties
CAS No. |
143347-17-5 |
|---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-4-6-8-9(3)7-5-2;/h2H,4,6-8H2,1,3H3;1H |
InChI Key |
WEYNGLFGYAZCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CC#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


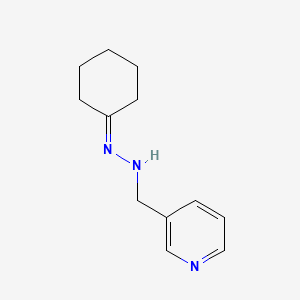
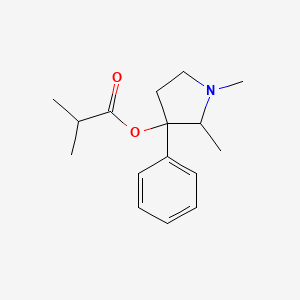
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
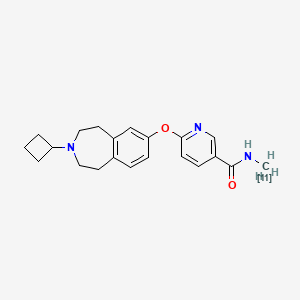


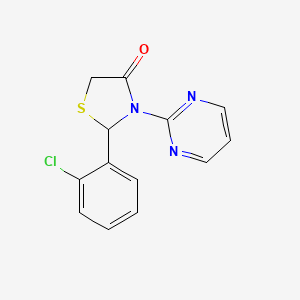
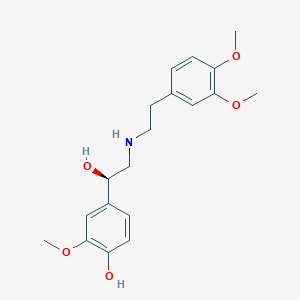
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
